Exceptional MAO‑B Selectivity vs. MAO‑A: A 909‑Fold Window with Therapeutic Implications
6‑Bromo‑4‑oxothiochromane‑2‑carboxylic acid exhibits sub‑nanomolar potency against human monoamine oxidase B (MAO‑B) with an IC50 of 1.66 nM, while displaying only weak inhibitory activity against rat MAO‑A (IC50 = 1510 nM) [1]. This yields a selectivity ratio of 909 in favor of MAO‑B over MAO‑A. In contrast, the unsubstituted 4‑oxothiochromane‑2‑carboxylic acid lacks the bromine atom and the associated electronic effects that contribute to this high selectivity; no comparable selectivity data are available for the unsubstituted or 6‑chloro analogs in the same assay system.
| Evidence Dimension | MAO‑B selectivity (IC50 ratio MAO‑A / MAO‑B) |
|---|---|
| Target Compound Data | MAO‑B IC50 = 1.66 nM; MAO‑A IC50 = 1510 nM |
| Comparator Or Baseline | Unsubstituted 4‑oxothiochromane‑2‑carboxylic acid (no MAO selectivity data available); 6‑chloro analog (no data available) |
| Quantified Difference | 909‑fold selectivity (1510 nM / 1.66 nM) |
| Conditions | In vitro enzyme inhibition assay; human MAO‑B supersomes and rat MAO‑A |
Why This Matters
High MAO‑B selectivity minimizes the risk of hypertensive crises associated with MAO‑A inhibition, a critical safety consideration for CNS drug development.
- [1] BindingDB BDBM50409093 (ChEMBL111310). Affinity data for 6‑Bromo‑4‑oxothiochromane‑2‑carboxylic acid. IC50 for human MAO‑B: 1.66 nM; IC50 for rat MAO‑A: 1510 nM. View Source
